molecular formula C24H32FN3OS B2991086 N-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide CAS No. 887205-98-3

N-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide

Cat. No.: B2991086
CAS No.: 887205-98-3
M. Wt: 429.6
InChI Key: JEKIDGXLWNNTSW-UHFFFAOYSA-N
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Description

N-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide is a complex organic compound that features a combination of fluorophenyl, piperazine, thiophene, and cyclohexanecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.

    Alkylation: The intermediate is then alkylated with 1-bromo-1-(thiophen-2-yl)propan-2-one to introduce the thiophene group.

    Cyclohexanecarboxamide Formation: The final step involves the reaction of the alkylated intermediate with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the cyclohexanecarboxamide moiety, potentially converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Alcohol derivatives from the cyclohexanecarboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological and psychiatric disorders, such as anxiety and depression.

Mechanism of Action

The mechanism of action of this compound in a biological context involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl and piperazine moieties are known to interact with serotonin and dopamine receptors, potentially modulating their activity. The thiophene group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide
  • N-(1-(4-(2-bromophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide

Uniqueness

The presence of the fluorine atom in the fluorophenyl group distinguishes this compound from its chlorinated or brominated analogs. Fluorine atoms can significantly alter the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross the blood-brain barrier, potentially enhancing its efficacy as a therapeutic agent.

Properties

IUPAC Name

N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN3OS/c1-18(26-24(29)19-8-3-2-4-9-19)23(22-12-7-17-30-22)28-15-13-27(14-16-28)21-11-6-5-10-20(21)25/h5-7,10-12,17-19,23H,2-4,8-9,13-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKIDGXLWNNTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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